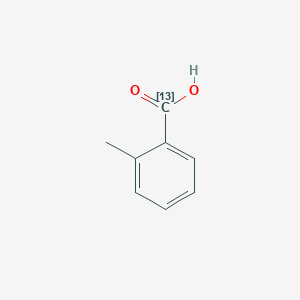

2-methylbenzoic acid

Overview

Description

2-Methylbenzoic acid, also known as o-Toluic acid, is an aromatic carboxylic acid with the formula (CH3)C6H4(COOH) . It is an isomer of p-toluic acid and m-toluic acid . When purified and recrystallized, o-toluic acid forms needle-shaped crystals .

Synthesis Analysis

O-Toluic acid is prepared by the oxidation of o-xylene with nitric acid . This process was first noticed by Sir William Ramsay, the credited discoverer of the noble gases and winner of the 1904 Nobel Prize in Chemistry .Molecular Structure Analysis

The molecular structure of 2-methylbenzoic acid consists of a benzene ring substituted by a methyl group at position 2 and a carboxylic acid group . The molecular formula is C8H8O2 .Physical And Chemical Properties Analysis

2-Methylbenzoic acid has a molar mass of 136.2 g/mol . It has a density of 1.06 g/cm3 . The melting point ranges from 104 to 105 °C, and the boiling point is 259 °C .Scientific Research Applications

Solubility and Solvent Effects

- Solubility in Different Solvents : Research by Zhu et al. (2019) explored the solubility of 2-amino-3-methylbenzoic acid in various solvents, providing essential data for its purification (Zhu et al., 2019).

- Thermochemical Behavior in Solution : Coaxum et al. (2004) investigated the solvation model for 2-methylbenzoic acid, offering insights into its solubility in organic solvents (Coaxum et al., 2004).

Photocatalytic Degradation

- Degradation under UV Light : Wang et al. (2000) studied the photocatalytic reaction of o-methylbenzoic acid, finding that degradation rate increases with lower pH values (Wang et al., 2000).

Crystal Structure and Properties

- Crystal Structure Analysis : Xiang (2011) examined compounds with 3-methylbenzoic acid, revealing structural differences and photoluminescent properties (Xiang, 2011).

- Crystal Structure Prediction : Thakur and Desiraju (2008) used a supramolecular synthon approach for crystal structure prediction of a co-crystal containing 2-methylbenzoic acid (Thakur & Desiraju, 2008).

Environmental Degradation

- Degradation by Microorganisms : Higson and Focht (1992) reported on Pseudomonas cepacia MB2, a microorganism capable of utilizing 2-methylbenzoic acid as a sole carbon source, providing insights into its environmental degradation (Higson & Focht, 1992).

Safety and Hazards

According to the safety data sheet, 2-methylbenzoic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing . It is also advised to use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name |

2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-VJJZLTLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Toluic Acid-13C1 (carboxyl-13C) | |

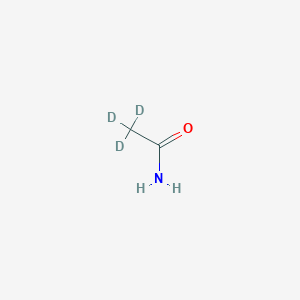

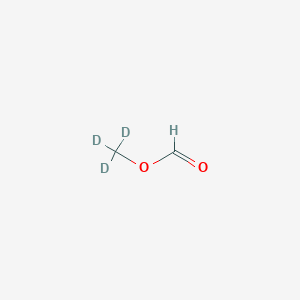

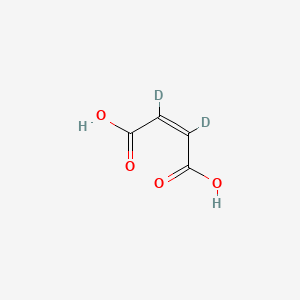

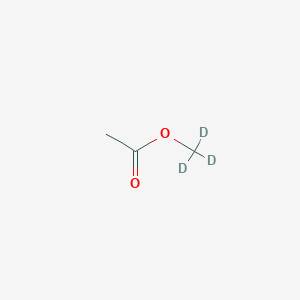

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 2-methylbenzoic acid is C8H8O2, and its molecular weight is 136.15 g/mol.

ANone: Key spectroscopic data for 2-methylbenzoic acid include:

A: The ortho-methyl group in 2-methylbenzoic acid introduces steric hindrance, affecting its physical and chemical properties. Research indicates that it adopts a non-planar conformation, unlike benzoic acid, and exhibits enhanced acidity in the gas phase, attributed to a pole-induced dipole interaction in the anion. []

ANone: Several analytical methods have been employed to analyze 2-methylbenzoic acid:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, has been used to measure 2-methylbenzoic acid levels in various matrices, including eel plasma and pharmaceutical formulations. [, ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to quantify 2-methylbenzoic acid, especially at trace levels, in complex matrices like fruits, vegetables, and mint. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)